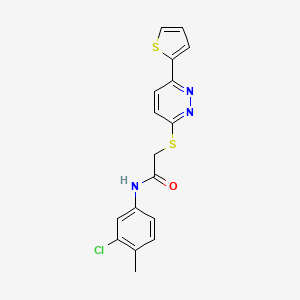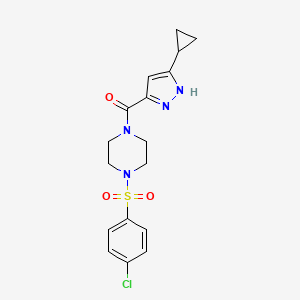![molecular formula C15H14BrN3O2S B11287023 4-bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B11287023.png)
4-bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The preparation may also involve condensation reactions, intramolecular cyclizations, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Substitution: Halogenation and other substitution reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and halogenating agents . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield various halogenated derivatives .
Applications De Recherche Scientifique
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action for 4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, it has been shown to exhibit α-glucosidase inhibitory activity, which is relevant for its potential use in treating metabolic disorders . The compound’s effects are mediated through its binding to enzyme active sites, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic scaffold and have been extensively studied for their synthetic and functionalization approaches.
Other Halogenated Imidazopyridines: Compounds with different halogen substitutions exhibit varying biological activities.
Uniqueness
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and benzenesulfonamide group contribute to its potential as a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C15H14BrN3O2S |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
4-bromo-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14BrN3O2S/c1-11-3-2-8-19-10-13(18-15(11)19)9-17-22(20,21)14-6-4-12(16)5-7-14/h2-8,10,17H,9H2,1H3 |
Clé InChI |
PVIGONMJMSCFAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{3-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)dimethylamine](/img/structure/B11286952.png)
![2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11286953.png)
![Methyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11286963.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286967.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one](/img/structure/B11286983.png)
![N-(5-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11286985.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11286987.png)

![2-(4-chlorophenyl)-5-hydroxy-3-methyl-N-[3-(methylsulfanyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11287017.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11287026.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11287029.png)
![7-Chloro-2-[(2,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-B]quinazolin-5-one](/img/structure/B11287032.png)
